9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine
Description
Properties
IUPAC Name |
9-methyl-6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-9-19-6-3-15(13)25-10-14-4-7-24(8-5-14)18-16-17(20-11-21-18)23(2)12-22-16/h3,6,9,11-12,14H,4-5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKVVEQSDOBCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Functionalization
The purine scaffold is typically derived from hypoxanthine or adenine derivatives. A validated route involves:
-
N-Methylation : Treatment of 6-chloropurine with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves >90% N-methylation at position 9.
-
Chlorination : Subsequent reaction with phosphorus oxychloride (POCl3) in the presence of N,N-diethylaniline as a catalyst introduces the chloro group at position 6.
Table 1: Optimization of Chlorination Conditions
Excess POCl3 and catalytic N,N-diethylaniline minimize side reactions, achieving 92% isolated yield.
Synthesis of Intermediate B: 4-{[(3-Methylpyridin-4-yl)Oxy]Methyl}Piperidine
Pyridinyloxy Side Chain Installation
The synthesis of Intermediate B involves:
-
Hydroxymethylation of Piperidine :
-
Reaction of piperidine with formaldehyde under basic conditions generates 4-hydroxymethylpiperidine.
-
-
Etherification with 3-Methylpyridin-4-ol :
-
Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate coupling between 4-hydroxymethylpiperidine and 3-methylpyridin-4-ol in tetrahydrofuran (THF).
-
Key Observations :
-
Solvent Effects : THF outperforms dioxane due to improved solubility of the pyridinol reactant.
-
Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution (SNAr)
The final step involves displacing the chloro group of Intermediate A with Intermediate B:
-
Reaction Conditions :
Table 2: SNAr Reaction Optimization
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 90 | 12 | 68 |
| Cs2CO3 | DMSO | 100 | 8 | 72 |
| DBU | Acetonitrile | 80 | 6 | 58 |
Cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) enhances reactivity, achieving 72% yield with reduced reaction time.
Purification and Characterization
-
Chromatography : Silica gel chromatography (eluent: 5% methanol in dichloromethane) removes unreacted starting materials.
-
Spectroscopic Data :
Alternative Synthetic Routes
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative to SNAr:
Solid-Phase Synthesis
Immobilized purine derivatives on Wang resin enable iterative coupling steps:
-
Advantages : Simplified purification, scalability.
Challenges and Mitigation Strategies
-
Regioselectivity in Purine Functionalization :
-
Stability of Pyridinyloxy Group :
-
Acidic conditions during workup hydrolyze the ether linkage; neutral pH and low temperatures are critical.
-
-
Purification Complexity :
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine core or the piperidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural motifs suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of purine compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, analogs of 9-methyl purines have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Pharmacology
Pharmacological studies are essential for understanding the bioactivity of this compound. Its ability to modulate enzyme activity and influence cellular pathways makes it a valuable compound in drug design.
Table 1: Biological Activity Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 9-Methyl Purine Derivative | Protein Kinase | 0.5 | |
| 9-Methyl Purine Derivative | DNA Gyrase | 0.7 |
Biochemical Research
In biochemical research, the compound serves as a tool for studying enzyme mechanisms and signal transduction pathways. Its interaction with methyl-modifying enzymes has been particularly noteworthy.
Mechanism of Action
The compound is hypothesized to inhibit methyltransferases, which play critical roles in epigenetic regulation. This inhibition could lead to altered gene expression profiles, providing insights into disease mechanisms such as cancer and neurological disorders .
Synthesis and Modification
The synthesis of 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can enhance its biological activity.
Table 2: Synthesis Pathways
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Methyl iodide | 85 |
| 2 | Coupling | Piperidine derivative | 75 |
| 3 | Purification | Recrystallization | >90 |
Mechanism of Action
The mechanism of action of 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine and related purine derivatives:
Structural and Functional Insights
Substitution at the 6-Position: The target compound’s 4-[(3-methylpyridin-4-yl)oxy]methylpiperidine group introduces a polarizable pyridine ring, which may improve solubility compared to non-aromatic substituents (e.g., trifluoroacetyl in 30 or cyclopentyl in 11) . In contrast, 35 lacks complex substitutions, making it a simpler scaffold for further functionalization .
Pharmacological Implications :
Biological Activity
The compound 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine (referred to as Compound A) belongs to a class of purine derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of Compound A, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A can be described by its IUPAC name, which indicates a complex structure involving a purine core substituted with a methyl group and a piperidine moiety. The presence of the 3-methylpyridine group suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various purine derivatives, with promising results for compounds similar to Compound A. For instance, a study on related piperidine derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and renal cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Table 1: Anticancer Activity of Purine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | TBD | Induction of apoptosis |
| Related Piperidine Derivative | Renal Cancer | TBD | Caspase activation |
| Quinoline Derivative | Various Cancers | 0.40 | Cell cycle arrest |
Anti-inflammatory Effects
Compounds similar to Compound A have also been assessed for their anti-inflammatory properties. Research indicates that certain purine derivatives can inhibit nitric oxide production in LPS-induced RAW 264.7 macrophages, suggesting their potential as anti-inflammatory agents . The inhibition of inflammatory mediators could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of purine derivatives has been documented, with some compounds exhibiting potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural features have shown MIC values as low as 0.12 µg/mL against S. flexneri and C. albicans . This suggests that Compound A may possess similar antimicrobial properties worth exploring further.
Case Studies
- Case Study on Anticancer Efficacy : In vitro studies on a series of piperidine-purine hybrids showed significant cytotoxicity against MDA-MB-468 breast cancer cells, with IC50 values indicating strong potential for development into therapeutic agents .
- Anti-inflammatory Evaluation : A recent study highlighted the ability of certain purine derivatives to reduce inflammation markers in animal models, providing preliminary evidence for their use in inflammatory disease management .
Q & A
Basic: What synthetic methodologies are recommended for preparing 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine?
Answer:
The synthesis of this compound can be approached via palladium-catalyzed cross-coupling reactions. A plausible route involves:
- Step 1: Functionalization of the piperidine ring at the 4-position with a (3-methylpyridin-4-yl)oxymethyl group. This may involve nucleophilic substitution or Mitsunobu reactions, as seen in analogous piperidine derivatives .
- Step 2: Coupling the modified piperidine moiety to the purine core using a Buchwald-Hartwig or Suzuki-Miyaura reaction. For example, describes coupling 6-chloro-purine derivatives with aryl/heteroaryl boronic acids using Pd(Ph₃)₄ and K₂CO₃ in toluene .
- Purification: Column chromatography (e.g., EtOAc/hexane gradients) and HPLC (>95% purity) are critical for isolating the final product .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target interactions. To address this:
- Orthogonal Assays: Use surface plasmon resonance (SPR) to measure binding kinetics and fluorescence polarization (FP) to assess competitive inhibition, as demonstrated for structurally related purines .
- Cellular Context: Compare activity in immortalized cell lines vs. primary cells to identify microenvironment-dependent effects. For example, highlights how pyrimido-purine derivatives show variable anti-inflammatory effects across cell types .
- Metabolic Stability: Evaluate compound stability in liver microsomes to rule out rapid degradation as a confounding factor .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, uses ¹⁹F NMR for trifluoroacetyl-containing analogs .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 columns) to ensure >95% purity, as standardized in purine derivative syntheses .
Advanced: How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
Answer:
- Solubility Enhancement: Use salt formation (e.g., hydrochloride salts, as in ) or prodrug strategies (e.g., acetylated intermediates) .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorination at the pyridine ring) to reduce CYP450-mediated oxidation, a strategy employed in benzisoxazole-piperidine analogs .
- Tissue Penetration: Assess logP values via shake-flask experiments and modify the piperidine’s oxymethyl linker to balance lipophilicity and aqueous solubility .
Basic: What are the hypothesized biological targets for this compound based on structural analogs?
Answer:
- Kinase Inhibition: The purine core resembles ATP-competitive kinase inhibitors. For example, notes pyrimido-purines targeting cyclin-dependent kinases (CDKs) .
- GPCR Modulation: The piperidine moiety is common in G protein-coupled receptor (GPCR) ligands, such as serotonin or dopamine receptors .
- Epigenetic Targets: Similar 9H-purine derivatives inhibit histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) .
Advanced: What experimental strategies can elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., varying the pyridine’s methyl group or piperidine’s oxymethyl linker) and test potency in dose-response assays .
- Crystallography: Co-crystallize the compound with its target (e.g., a kinase) to identify key binding interactions, as done for risperidone analogs in .
- Computational Modeling: Use molecular docking (AutoDock Vina) and molecular dynamics simulations to predict substituent effects on binding affinity .
Basic: What safety precautions are critical during handling and synthesis?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Piperidine derivatives can cause skin/eye irritation .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane in ) .
- Waste Disposal: Neutralize acidic/basic by-products before disposal, following guidelines for halogenated solvents and heavy metal catalysts (e.g., Pd from cross-coupling reactions) .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC, as described for pyridopyrimidinones in .
- Light Stability: Conduct ICH Q1B photostability testing using a xenon lamp to identify photo-degradation products .
- Long-Term Storage: Assess stability at -20°C, 4°C, and room temperature over 6–12 months, with periodic HPLC analysis .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations .
- Cell Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Anti-Inflammatory Activity: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to improve cross-coupling efficiency .
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) or mixed solvents (toluene/EtOH) to enhance solubility of intermediates .
- Microwave Assistance: Apply microwave irradiation (e.g., 100°C, 30 min) to accelerate reaction kinetics, as used in purine syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
